Adenosine monophosphate sodium
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Overview
Description
Adenosine monophosphate sodium, also known as 5’-adenylic acid sodium salt, is a nucleotide that plays a crucial role in various cellular metabolic processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine monophosphate sodium can be synthesized through enzymatic and chemical methods. One common approach involves the enzymatic cascade synthesis using nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts . The reaction conditions typically include a buffer system, such as Tris-HCl, and the presence of magnesium ions to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of microorganisms, such as yeast or bacteria, that are engineered to overproduce the nucleotide. The fermentation broth is then subjected to purification processes, including filtration, ion exchange chromatography, and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Adenosine monophosphate sodium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to adenosine and inorganic phosphate.
Phosphorylation: It can be phosphorylated to form adenosine diphosphate and adenosine triphosphate.
Deamination: This compound can be converted into inosine monophosphate by the enzyme myoadenylate deaminase.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Phosphorylation: ATP and specific kinases.
Deamination: Myoadenylate deaminase enzyme.
Major Products
Hydrolysis: Adenosine and inorganic phosphate.
Phosphorylation: Adenosine diphosphate and adenosine triphosphate.
Deamination: Inosine monophosphate.
Scientific Research Applications
Adenosine monophosphate sodium has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.
Biology: Plays a role in cellular energy transfer and signal transduction pathways.
Industry: Utilized in the production of RNA and as a flavor enhancer in the food industry.
Mechanism of Action
Adenosine monophosphate sodium exerts its effects by participating in various biochemical pathways. It acts as an allosteric activator of enzymes such as myophosphorylase-b and is involved in the synthesis of RNA. The compound also affects immune functions by enhancing T-cell maturation and function, improving natural killer cell activity, and modulating T-cell responses .
Comparison with Similar Compounds
Adenosine monophosphate sodium can be compared with other nucleotides such as:
Adenosine diphosphate: Contains two phosphate groups and is involved in energy transfer.
Adenosine triphosphate: Contains three phosphate groups and is the primary energy carrier in cells.
Inosine monophosphate: Formed by the deamination of adenosine monophosphate and is a precursor in the synthesis of purine nucleotides.
This compound is unique due to its role as a monophosphate nucleotide and its involvement in specific metabolic pathways that are distinct from those of diphosphate and triphosphate nucleotides.
Properties
Molecular Formula |
C10H14N5NaO7P |
---|---|
Molecular Weight |
370.21 g/mol |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20); |
InChI Key |
JWJUYEHEBGNNAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na] |
Origin of Product |
United States |
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